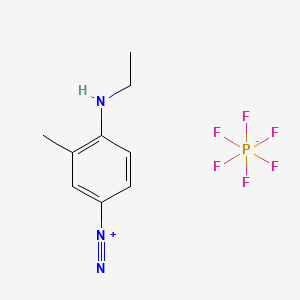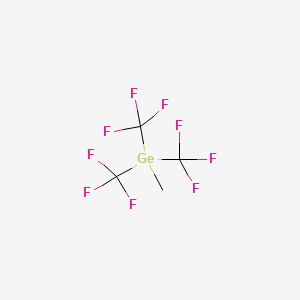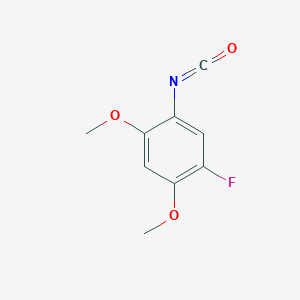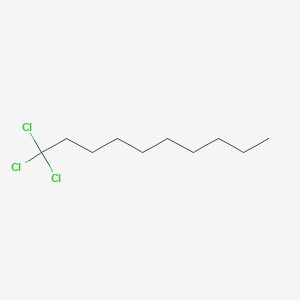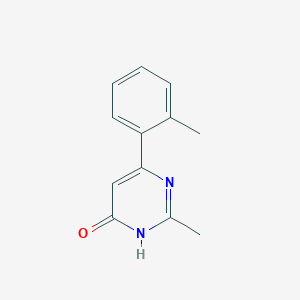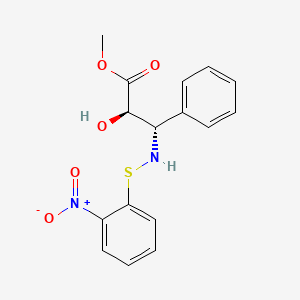
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester is a complex organic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrobenzenesulfenyl group attached to the nitrogen atom of the isoserine moiety, which is further esterified with a methyl group. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups of isoserine to prevent unwanted side reactions.
Sulfenylation: Introduction of the nitrobenzenesulfenyl group using reagents such as 2-nitrobenzenesulfenyl chloride under basic conditions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrobenzenesulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the sulfenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive sulfenyl group.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzenesulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity or function.
類似化合物との比較
Similar Compounds
- N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine
- N-(2-Nitrobenzenesulfenyl)-serine
- N-(2-Nitrobenzenesulfenyl)-threonine
Uniqueness
The uniqueness of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester lies in its specific stereochemistry and the presence of both a nitrobenzenesulfenyl group and a methyl ester
特性
分子式 |
C16H16N2O5S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
methyl (2R,3S)-2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)15(19)14(11-7-3-2-4-8-11)17-24-13-10-6-5-9-12(13)18(21)22/h2-10,14-15,17,19H,1H3/t14-,15+/m0/s1 |
InChIキー |
CVWNACXTMHQGJE-LSDHHAIUSA-N |
異性体SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
正規SMILES |
COC(=O)C(C(C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


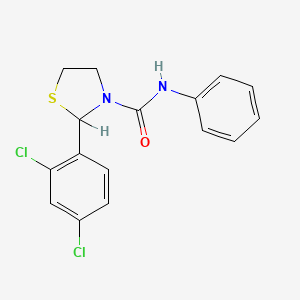
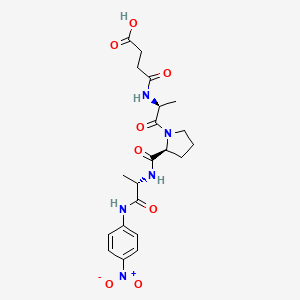
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
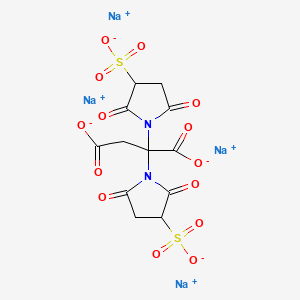
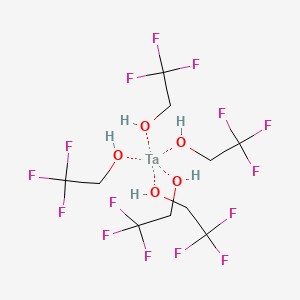
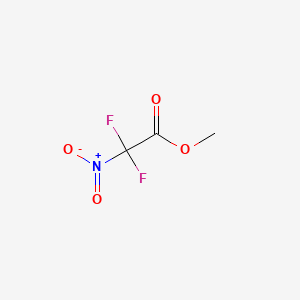

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
